

Application Notes and Protocols for Studying H-Leu-His-OH Metal Chelation

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Compound of Interest

Compound Name: *H-Leu-his-OH*

Cat. No.: *B15598184*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

The dipeptide L-Leucyl-L-histidine (**H-Leu-His-OH**) has garnered interest in biological and pharmaceutical research due to the metal-chelating properties conferred by its histidine residue. The imidazole ring of histidine is a well-known coordination site for various metal ions, playing a crucial role in the structure and function of many metalloproteins. Understanding the interaction of **H-Leu-His-OH** with metal ions is essential for elucidating its potential biological activities, such as antioxidant effects, and for the development of novel therapeutic agents. This document provides detailed protocols for studying the metal chelation of **H-Leu-His-OH**, focusing on copper (Cu(II)) as a primary example, and includes methods for data analysis and visualization of experimental workflows.

I. Quantitative Data Summary

The interaction of **H-Leu-His-OH** with metal ions results in the formation of various complex species, the stability of which is described by equilibrium constants ($\log \beta$). The following table summarizes the stability constants for the complexes formed between Cu(II) and **H-Leu-His-OH**, as determined by potentiometric titration.

Table 1: Stability Constants ($\log \beta$) of Cu(II)-**H-Leu-His-OH** Complexes

Species	log β
CuHL	20.04
CuL	14.84
CuH-1L	6.70
CuH-2L	-8.47
CuHL2	20.04
CuL2	14.84

Data sourced from Wezynfeld et al., 2024.[1][2] The stability constants provide a quantitative measure of the affinity of the dipeptide for the metal ion under specific conditions.

II. Experimental Protocols

Detailed methodologies for key experiments to characterize the metal chelation of **H-Leu-His-OH** are provided below.

A. Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.[3][4] It involves monitoring the pH of a solution containing the dipeptide and the metal ion as a strong base is added.

Materials:

- **H-Leu-His-OH** (dipeptide)
- Metal salt (e.g., CuCl₂, ZnCl₂)
- Standardized strong acid (e.g., 0.1 M HCl)
- Standardized carbonate-free strong base (e.g., 0.1 M NaOH)
- High-purity water (Milli-Q or equivalent)

- Inert salt for maintaining constant ionic strength (e.g., KCl or NaNO₃)
- Potentiometer with a glass electrode
- Stirring plate and stir bar
- Temperature-controlled titration vessel

Procedure:

- Solution Preparation:
 - Prepare a stock solution of **H-Leu-His-OH** of known concentration (e.g., 5 mM).
 - Prepare a stock solution of the metal salt of known concentration (e.g., 50 mM).
 - Prepare a solution of a strong acid (e.g., 0.1 M HCl).
 - Prepare a carbonate-free solution of a strong base (e.g., 0.1 M NaOH) and standardize it.
- Electrode Calibration: Calibrate the glass electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.
- Titration:
 - In a temperature-controlled vessel (e.g., at 25 °C), add a known volume of the **H-Leu-His-OH** solution.
 - Add a known volume of the metal salt solution to achieve the desired metal-to-ligand ratio (e.g., 1:1 or 1:2).
 - Add the inert salt to maintain a constant ionic strength (e.g., 0.1 M).
 - Acidify the solution to a low starting pH (e.g., pH 2.5) with the standardized strong acid.
 - Titrate the solution with the standardized strong base, adding small increments of the titrant.
 - Record the pH value after each addition, allowing the reading to stabilize.

- Continue the titration until the pH reaches a desired upper limit (e.g., pH 11).
- Data Analysis: The collected titration data (volume of base added vs. pH) is analyzed using specialized software (e.g., HYPERQUAD) to refine a model of the complexation equilibria and calculate the stability constants of the formed species.[\[1\]](#)

B. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n).[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- **H-Leu-His-OH**
- Metal salt
- Buffer solution (e.g., HEPES, MES)
- High-purity water
- Isothermal titration calorimeter

Procedure:

- Sample Preparation:
 - Prepare a solution of **H-Leu-His-OH** in the chosen buffer at a known concentration (e.g., 0.1 mM).
 - Prepare a solution of the metal salt in the same buffer at a significantly higher concentration (e.g., 1-2 mM).
 - Degas both solutions to prevent the formation of air bubbles during the experiment.
- Instrument Setup:
 - Set the experimental temperature (e.g., 25 °C).

- Thoroughly clean the sample and reference cells of the calorimeter.
- Load the **H-Leu-His-OH** solution into the sample cell and the buffer into the reference cell.
- Titration:
 - Load the metal salt solution into the injection syringe.
 - Perform an initial small injection to avoid artifacts from syringe placement, and discard this data point during analysis.
 - Carry out a series of injections of the metal salt solution into the dipeptide solution.
 - The instrument measures the heat released or absorbed after each injection.
- Data Analysis:
 - The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.
 - The resulting binding isotherm (heat change vs. molar ratio of metal to dipeptide) is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the thermodynamic parameters (K_a , ΔH , and n).

C. Spectroscopic Methods (UV-Vis and Circular Dichroism)

UV-Vis and Circular Dichroism (CD) spectroscopy are valuable techniques for characterizing the coordination environment of the metal ion in the complex.^{[1][2]}

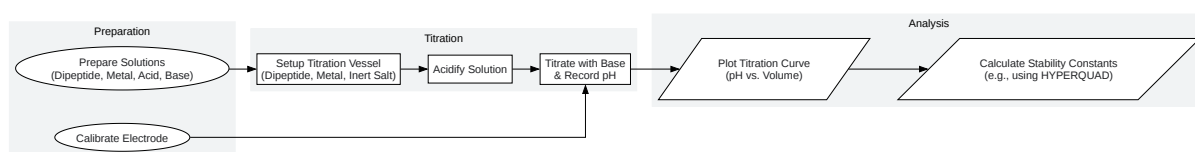
Procedure:

- Prepare a series of solutions containing a fixed concentration of **H-Leu-His-OH** and the metal ion at a specific ratio.
- Adjust the pH of each solution across a desired range (e.g., pH 2 to 11).
- Record the UV-Vis and CD spectra for each solution.
- Changes in the spectra as a function of pH provide information about the formation and transformation of different complex species.

III. Mandatory Visualizations

Experimental Workflow Diagrams (Graphviz)

The following diagrams illustrate the logical flow of the experimental protocols.



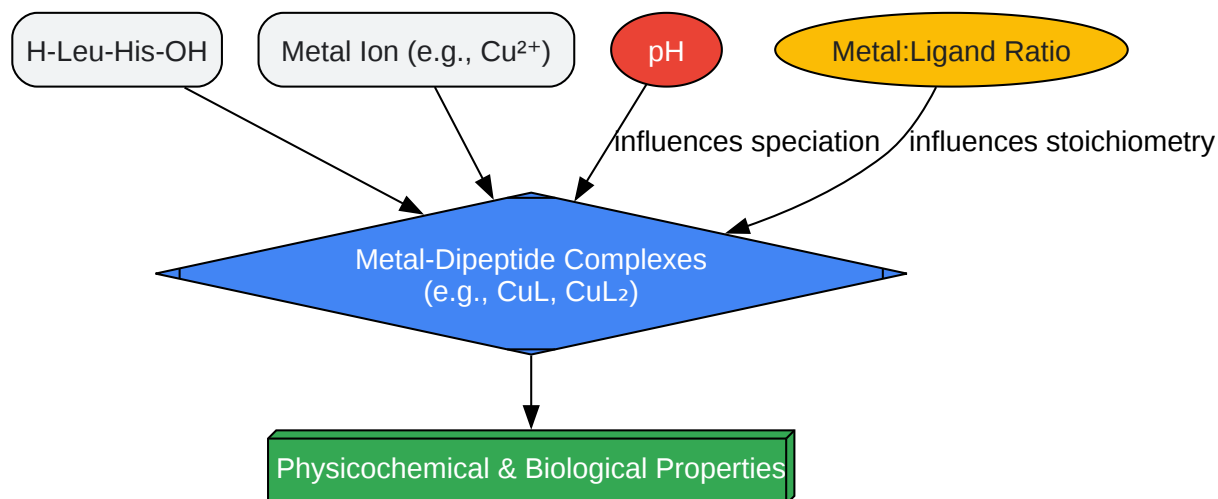
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Caption: Workflow for Potentiometric Titration.



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Caption: Workflow for Isothermal Titration Calorimetry.



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Caption: Factors influencing **H-Leu-His-OH** metal chelation.

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